molecular formula C6H11ClN4O2 B13598727 methyl1-(2-aminoethyl)-1H-1,2,4-triazole-5-carboxylatehydrochloride

methyl1-(2-aminoethyl)-1H-1,2,4-triazole-5-carboxylatehydrochloride

Cat. No.: B13598727
M. Wt: 206.63 g/mol
InChI Key: VSIYFQHKXXOKFB-UHFFFAOYSA-N
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Description

Methyl 1-(2-aminoethyl)-1H-1,2,4-triazole-5-carboxylate hydrochloride is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a methyl carboxylate group at position 5 and a 2-aminoethyl group at position 1. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and agrochemical applications.

Properties

Molecular Formula

C6H11ClN4O2

Molecular Weight

206.63 g/mol

IUPAC Name

methyl 2-(2-aminoethyl)-1,2,4-triazole-3-carboxylate;hydrochloride

InChI

InChI=1S/C6H10N4O2.ClH/c1-12-6(11)5-8-4-9-10(5)3-2-7;/h4H,2-3,7H2,1H3;1H

InChI Key

VSIYFQHKXXOKFB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=NN1CCN.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl1-(2-aminoethyl)-1H-1,2,4-triazole-5-carboxylatehydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an aminoethyl precursor with a triazole-forming reagent under acidic conditions to form the desired triazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the overall efficiency of the process. The use of catalysts, such as palladium or nickel, can also enhance the reaction rate and yield.

Chemical Reactions Analysis

2.1. Hydrolysis to Carboxylic Acid

The ester undergoes hydrolysis under acidic or basic conditions:

  • Basic hydrolysis : Reacts with NaOH (1–2 M) at reflux to yield 1-(2-aminoethyl)-1H-1,2,4-triazole-5-carboxylic acid .

  • Acidic hydrolysis : HCl (1 M) at elevated temperatures cleaves the ester, though with lower efficiency compared to base .

Typical yields : 70–85% (basic), 50–60% (acidic) .

2.2. Ammonolysis to Carboxamide

Reaction with ammonia or amines produces carboxamide derivatives:

  • Conditions : NH₃ (gaseous or aqueous) in ethanol at 60–80°C .

  • Example :

    Methyl ester+NH31-(2-Aminoethyl)-1H-1,2,4-triazole-5-carboxamide+CH3OH\text{Methyl ester} + \text{NH}_3 \rightarrow \text{1-(2-Aminoethyl)-1H-1,2,4-triazole-5-carboxamide} + \text{CH}_3\text{OH}

    Yield : 34–91% (dependent on substituent bulk) .

3.1. Acylation

The primary amine reacts with acylating agents (e.g., acetic anhydride):

  • Acetylation : Forms 1-(2-acetamidoethyl)-1H-1,2,4-triazole-5-carboxylate .
    Conditions : Ac₂O in pyridine, 0°C → reflux .
    Note : Steric hindrance from the triazole ring reduces reaction rates compared to unsubstituted amines .

3.2. Schiff Base Formation

Condensation with aldehydes/ketones generates imine derivatives:

  • Example : Reaction with 4-methoxybenzaldehyde yields a Schiff base .
    Conditions : Ethanol, RT, 12–24 h .
    Yield : 65–80% .

3.3. Mannich Reactions

The amine participates in Mannich base formation:

  • Example : Reaction with formaldehyde and secondary amines produces tertiary amine derivatives .
    Conditions : Ethanol, reflux, 6–8 h .

Salt Formation and Metathesis

The hydrochloride salt can undergo anion exchange:

  • Example : Treatment with AgNO₃ or KPF₆ yields nitrate or hexafluorophosphate salts, respectively .
    Applications : Modifies solubility and crystallinity for pharmaceutical formulations .

Triazole Ring Reactivity

The 1,2,4-triazole core exhibits limited electrophilic substitution but stabilizes adjacent groups via:

  • Hydrogen bonding : Facilitates crystal packing and enhances thermal stability (e.g., mp 146–147°C for analogous compounds) .

  • Coordination chemistry : Binds metal ions (e.g., Cu²⁺, Ag⁺) via N-atoms, enabling catalytic applications .

Scientific Research Applications

Methyl1-(2-aminoethyl)-1H-1,2,4-triazole-5-carboxylatehydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex triazole derivatives.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion resistance and thermal stability.

Mechanism of Action

The mechanism of action of methyl1-(2-aminoethyl)-1H-1,2,4-triazole-5-carboxylatehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. The triazole ring is known to interact with metal ions and other cofactors, which can modulate the activity of enzymes and other proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Effects

(a) Methyl 1H-1,2,4-Triazole-5-Carboxylate (CAS 4928-88-5)
  • Core Structure: Shares the 1,2,4-triazole ring and methyl carboxylate group but lacks the 2-aminoethyl substituent.
  • Synthesis : Prepared via condensation reactions in polar aprotic solvents like DMF, as demonstrated in .
  • Lower solubility in aqueous media compared to the hydrochloride derivative .
(b) 5-Chloromethyl-1-Methyl-1H-1,2,4-Triazole Hydrochloride (CAS 104256-69-1)
  • Core Structure : 1,2,4-triazole with chloromethyl (CH₂Cl) and methyl substituents.
  • Key Differences: The chloromethyl group acts as a reactive site for nucleophilic substitution, whereas the aminoethyl group in the target compound offers primary amine functionality for further derivatization. Higher lipophilicity due to the chloro substituent, contrasting with the hydrophilic hydrochloride salt of the target compound .
(c) 1-(2-Aminoethyl)-1H-1,2,3-Triazole-4-Carboxylic Acid Hydrochloride (CAS 1706435-74-6)
  • Core Structure: A 1,2,3-triazole isomer with an aminoethyl group and carboxylic acid moiety.
  • Key Differences :
    • The 1,2,3-triazole ring exhibits distinct electronic properties and hydrogen-bonding capabilities compared to the 1,2,4-triazole core.
    • Carboxylic acid functionality increases acidity, whereas the methyl ester in the target compound is more hydrolytically stable .

Functional Group and Solubility Analysis

Compound Name Core Heterocycle Substituents Solubility Profile Reactivity Highlights
Target Compound 1,2,4-Triazole 2-Aminoethyl, Methyl carboxylate High (due to hydrochloride salt) Amine functionalization, ester hydrolysis
Methyl 1H-1,2,4-Triazole-5-Carboxylate 1,2,4-Triazole Methyl carboxylate Moderate in polar solvents Ester hydrolysis, limited H-bonding
5-Chloromethyl-1-Methyl-1H-Triazole HCl 1,2,4-Triazole Chloromethyl, Methyl Low to moderate Nucleophilic substitution
1,2,3-Triazole Derivative (CAS 1706435-74-6) 1,2,3-Triazole 2-Aminoethyl, Carboxylic acid High (carboxylic acid + HCl salt) Acid-base reactions, H-bonding

Research Findings and Limitations

  • Thermal Stability: Aminoethyl-substituted triazoles generally decompose above 200°C, but the hydrochloride salt may lower melting points compared to neutral analogs .

Q & A

Basic Synthesis

Q: What are the established synthetic routes for methyl 1-(2-aminoethyl)-1H-1,4-triazole-5-carboxylate hydrochloride? A: A common method involves reacting azidomethyl precursors (e.g., 4-chloromethylpyrazole derivatives) with sodium azide (NaN₃) in polar aprotic solvents like DMF at 50°C, followed by acidification to form the hydrochloride salt. Post-synthesis purification often includes ice-water quenching, filtration, and recrystallization from ethanol or toluene . For structurally similar triazole carboxylates, esterification of the carboxylic acid group with methanol under acidic conditions is also employed .

Advanced Synthesis Optimization

Q: How can reaction conditions be optimized to improve yield and reduce byproducts during synthesis? A: Key variables include solvent choice (e.g., DMF for azide reactions vs. THF for cyclization steps), temperature control (e.g., reflux for 5 hours in THF to drive cyclization), and stoichiometric ratios of reagents like cyanocetamide. Adjusting pH during workup (e.g., using 10% HCl to precipitate intermediates) and employing inert atmospheres can minimize side reactions. Reaction monitoring via TLC or HPLC is critical .

Basic Characterization

Q: What spectroscopic and crystallographic techniques are used to confirm the compound’s structure? A:

  • IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for esters, N-H stretches for amines) .
  • NMR : ¹H NMR reveals proton environments (e.g., methyl ester protons at ~3.8 ppm, triazole protons at 7.5–8.5 ppm). ¹³C NMR confirms carboxylate and triazole carbons .
  • X-Ray Crystallography : Software like ORTEP-3 aids in visualizing molecular geometry and hydrogen bonding in the hydrochloride salt .

Advanced Characterization Challenges

Q: How can researchers address polymorphic variability in crystallographic studies of the hydrochloride salt? A: Polymorphs arise from differing counterion arrangements. Use temperature-controlled recrystallization (e.g., slow cooling from ethanol) to isolate stable forms. Pair X-ray diffraction with thermal analysis (DSC/TGA) to assess phase transitions. ORTEP-3’s graphical interface allows real-time refinement of crystallographic models .

Data Contradictions

Q: How to resolve discrepancies in reported yields or byproduct profiles across synthesis methods? A: Comparative studies under standardized conditions (e.g., solvent purity, catalyst batch) are essential. For example, NaN₃-mediated reactions may produce varying azide intermediates depending on moisture content. LC-MS or GC-MS can identify side products (e.g., unreacted starting materials or hydrolysis byproducts) .

Pharmacological Activity

Q: What methodologies are used to evaluate the compound’s bioactivity (e.g., antimicrobial or antitumor effects)? A:

  • In Vitro Assays : Minimum inhibitory concentration (MIC) tests against bacterial/fungal strains.
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., IC₅₀ determination).
  • Structure-Activity Relationship (SAR) : Modifying the 2-aminoethyl side chain or triazole substituents to enhance solubility or target affinity. Hydrochloride salts improve bioavailability compared to free bases .

Safety and Handling

Q: What precautions are necessary when handling the hydrochloride salt in laboratory settings? A:

  • PPE : Gloves, goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Use fume hoods to prevent inhalation of fine particles.
  • Storage : Keep in airtight containers at 2–8°C to prevent hygroscopic degradation.
  • Emergency Protocols : Immediate rinsing with water for exposure, followed by medical consultation .

Stability and Degradation

Q: How does the compound degrade under varying storage conditions, and how can stability be monitored? A: Hydrolysis of the ester group is a primary degradation pathway. Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring quantify degradation products (e.g., free carboxylic acid). Lyophilization or desiccant use extends shelf life .

Analytical Method Development

Q: How to validate HPLC/UV methods for quantifying the compound in complex matrices? A:

  • Column Selection : C18 columns with 5 µm particle size for resolution.
  • Mobile Phase : Acetonitrile/water (70:30) with 0.1% TFA improves peak symmetry.
  • Calibration : Linear range of 0.1–100 µg/mL, R² > 0.99.
  • Validation : Assess precision (RSD < 2%), accuracy (spiked recovery 98–102%), and LOD/LOQ .

Crystallography and Computational Modeling

Q: How can computational tools complement experimental data in structural analysis? A: Density functional theory (DFT) calculations (e.g., Gaussian 09) predict optimized geometries and electronic properties. Pair with ORTEP-3 for crystallographic refinement. Molecular docking (AutoDock Vina) explores binding interactions with biological targets .

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